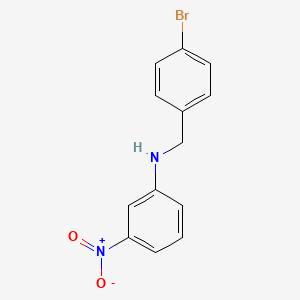
(4-bromobenzyl)(3-nitrophenyl)amine
Vue d'ensemble
Description
(4-bromobenzyl)(3-nitrophenyl)amine, also known as BBPNA, is a chemical compound that has been used in scientific research for its unique properties. BBPNA is a member of the benzylamine family and has been shown to have potential applications in medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
(4-bromobenzyl)(3-nitrophenyl)amine works by binding to the active site of MAO and preventing it from breaking down neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior.
Biochemical and Physiological Effects:
(4-bromobenzyl)(3-nitrophenyl)amine has been shown to have a number of biochemical and physiological effects, including increased levels of dopamine, serotonin, and norepinephrine in the brain. This can lead to improvements in mood, cognitive function, and behavior. (4-bromobenzyl)(3-nitrophenyl)amine has also been shown to have antioxidant properties, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-bromobenzyl)(3-nitrophenyl)amine in lab experiments is its selectivity for MAO, which allows for more precise targeting of neurotransmitter metabolism. However, (4-bromobenzyl)(3-nitrophenyl)amine also has limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving (4-bromobenzyl)(3-nitrophenyl)amine. One area of interest is the development of more potent and selective MAO inhibitors based on the structure of (4-bromobenzyl)(3-nitrophenyl)amine. Another area of interest is the investigation of (4-bromobenzyl)(3-nitrophenyl)amine's potential as an antioxidant and its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, (4-bromobenzyl)(3-nitrophenyl)amine's potential as a tool for studying neurotransmitter metabolism and its role in neurological disorders is an area of ongoing research.
Applications De Recherche Scientifique
(4-bromobenzyl)(3-nitrophenyl)amine has been used in scientific research for its ability to selectively inhibit monoamine oxidase (MAO), an enzyme that plays a critical role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition has potential applications in the treatment of neurological disorders such as depression, anxiety, and Parkinson's disease.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2/c14-11-6-4-10(5-7-11)9-15-12-2-1-3-13(8-12)16(17)18/h1-8,15H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHZGLKATWTLDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-N-1-naphthylacetamide](/img/structure/B4237032.png)

![2-chloro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237054.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4237062.png)

![isopropyl (1-{[(2-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4237087.png)
![N-[4-(allyloxy)phenyl]-3-methoxybenzamide](/img/structure/B4237094.png)

![4-[2-(4-morpholinyl)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4237100.png)
![{[5-(2-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4237103.png)
![4-[3-(4-nitrophenoxy)benzoyl]morpholine](/img/structure/B4237110.png)
![1-{[4-(3-methylbenzoyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B4237112.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B4237124.png)